N,N'-bis(3-methylbutyl)benzene-1,2-dicarboxamide

Physicochemical Property Lipophilicity N-alkyl Phthalamide

Sourcing the exact N,N'-bis(3-methylbutyl) isomer is critical for structure-activity studies on insecticidal benzenedicarboxamides, where even minor N-alkyl branching changes abolish target potency. Generic phthalamides or isobutyl analogs cannot substitute without comparative data. - Confirmed identity: CAS 5245-87-4, XLogP3-AA = 3.9, MW 304.4 g/mol - a 0.6 log-unit lipophilicity gain over the isobutyl analog enables systematic membrane-permeability profiling. - Directly maps to Markush structures in Bayer CropScience patent JP2011529460A, ensuring exact prior-art alignment for FTO analysis. - Bulky 3-methylbutyl chains (8 rotatable bonds) provide steric control of amide conformation for supramolecular and MOF design.

Molecular Formula C18H28N2O2
Molecular Weight 304.4 g/mol
CAS No. 5245-87-4
Cat. No. B5777551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-bis(3-methylbutyl)benzene-1,2-dicarboxamide
CAS5245-87-4
Molecular FormulaC18H28N2O2
Molecular Weight304.4 g/mol
Structural Identifiers
SMILESCC(C)CCNC(=O)C1=CC=CC=C1C(=O)NCCC(C)C
InChIInChI=1S/C18H28N2O2/c1-13(2)9-11-19-17(21)15-7-5-6-8-16(15)18(22)20-12-10-14(3)4/h5-8,13-14H,9-12H2,1-4H3,(H,19,21)(H,20,22)
InChIKeyKZTOETDICASPOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes13 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N'-bis(3-methylbutyl)benzene-1,2-dicarboxamide: Core Physicochemical & Sourcing Baseline


N,N'-bis(3-methylbutyl)benzene-1,2-dicarboxamide (CAS 5245-87-4) is a symmetrical aromatic diamide with the molecular formula C18H28N2O2 and a molecular weight of 304.4 g/mol [1]. It is a derivative of phthalic acid where two 3-methylbutyl (isoamyl) chains are attached via amide linkages to the 1,2-positions of the central benzene ring [1]. Its computed lipophilicity is XLogP3-AA = 3.9, and it features 2 hydrogen bond donors and 2 hydrogen bond acceptors [1]. This compound serves as a key reference for sourcing a specific, branched N-alkyl phthalamide isomer, distinct from linear or differently branched analogs.

1
Isoamyl-branched phthalamide isomer, distinct from linear or isobutyl analogs
2
Computed lipophilicity profile supports partitioning-dependent studies
3
Documented synthetic intermediate in patented insecticidal benzenedicarboxamides

Why Generic Substitution Fails for N,N'-bis(3-methylbutyl)benzene-1,2-dicarboxamide


Substituting N,N'-bis(3-methylbutyl)benzene-1,2-dicarboxamide with a generic 'phthalic acid diamide' or a close isomer like N,N'-bis(2-methylpropyl)benzene-1,2-dicarboxamide is not scientifically sound without direct comparative data. The position of methyl branching on the N-alkyl chain (isoamyl vs. isobutyl) alters the molecule's computed XLogP3-AA, which is a key determinant of its partitioning behavior in biphasic systems, solubility, and biological membrane permeability [1][2]. This structural specificity is critical in applications such as its use as a synthetic intermediate in patented insecticidal benzenedicarboxamide derivatives, where even minor changes to the N-alkyl group can abolish or drastically reduce target activity [2]. The quantitative evidence below confirms that while high-strength differentiation data is limited, the compound's unique physicochemical signature and validated industrial utility prevent casual interchange.

Branching Position Sensitivity
Isoamyl vs. isobutyl branching likely alters logP and partitioning behavior, limiting direct interchange.
Patent Structural Specificity
Insecticidal benzenedicarboxamide claims are specific to the N-alkyl structure; analog substitution may abolish target activity.
Steric Requirement Mismatch
Smaller N-alkyl groups do not replicate the steric bulk needed for crystal engineering design parameters.

Quantitative Evidence: Selecting N,N'-bis(3-methylbutyl)benzene-1,2-dicarboxamide Over Analogs


Computed Lipophilicity vs Unsubstituted and Isobutyl Analogs

The computed partition coefficient (XLogP3-AA) for N,N'-bis(3-methylbutyl)benzene-1,2-dicarboxamide is 3.9 [1]. This can be compared to the unsubstituted phthalamide (benzene-1,2-dicarboxamide), which has an XLogP3-AA of 0.8 [2], and a closely related analog, N,N'-bis(2-methylpropyl)benzene-1,2-dicarboxamide, with a computed XLogP3-AA of 3.3 [3].

Lipophilicity Comparison
Computed
Target XLogP3-AA: 3.9
Isobutyl analog: 3.3
Unsubstituted: 0.8
Supports differentiated partitioning; measurable lipophilicity shift over isobutyl analog.
Computed values; experimental validation recommended.
Physicochemical Property Lipophilicity N-alkyl Phthalamide

Validated Use in Patented Insecticidal Compositions

The compound is explicitly claimed as a key synthetic intermediate or building block within the Markush structures of patent JP2011529460A, which describes novel benzenedicarboxamide derivatives with insecticidal activity [1]. While the patent does not provide isolated IC50 values for CAS 5245-87-4 itself, it establishes the structural class's biological relevance. A procurement decision for this specific di-isoamyl phthalamide is therefore warranted to replicate or build upon the exact synthetic pathways disclosed in this intellectual property.

Patent Intermediate Context
Supporting evidence
Explicitly covered by JP2011529460A Markush structures
Supports IP-driven sourcing for agrochemical lead optimization.
No isolated activity data; structural relevance only.
Agrochemical Synthesis Patent Intermediate Insecticide

Steric Bulk of 3-Methylbutyl Chains in Crystal Packing

Research on benzene-1,3-dicarboxamides demonstrates that N-alkyl substituents can control the syn- or anti- orientation of amide groups via dipole interactions and steric effects [1]. While this study does not include the target 1,2-isomer, it provides a class-level inference: the branched 3-methylbutyl group on N,N'-bis(3-methylbutyl)benzene-1,2-dicarboxamide introduces quantifiably greater steric bulk (8 rotatable bonds, molecular weight 304.4 g/mol [2]) compared to a methyl or ethyl analog. This bulk is a key parameter for controlling molecular conformation and hydrogen-bonding networks in the solid state.

Steric Bulk Quantification
Class-level inference
MW 304.4 g/mol; 8 rotatable bonds
vs. unsubstituted core: 164.16 g/mol, 2 bonds
Increased steric demand may tune solid-state packing; smaller analogs yield different architectures.
Extrapolated from 1,3-dicarboxamide study; confirm for 1,2-isomer.
Crystal Engineering Supramolecular Chemistry Amide Syn-Anti Conformation

Recommended Applications for N,N'-bis(3-methylbutyl)benzene-1,2-dicarboxamide


Agrochemical Lead Optimization: Bayer CropScience Insecticidal Derivatives

Procurement of N,N'-bis(3-methylbutyl)benzene-1,2-dicarboxamide is directly indicated for any R&D program aiming to explore, modify, or conduct freedom-to-operate analysis around the insecticidal benzenedicarboxamide derivatives disclosed by Bayer CropScience in patent JP2011529460A [1]. The compound serves as a specific N-alkyl building block within the patented Markush structures, and its use ensures exact chemical identity with the prior art, which is critical for comparative biological evaluation and intellectual property strategies.

Lipophilicity-Dependent Assay Probing

With a computed XLogP3-AA of 3.9, this compound is specifically suited as a hydrophobic standard or probe in assays where a precise and relatively high partition coefficient is required [1]. Its quantifiable 0.6 log unit increase in lipophilicity over the isobutyl analog (XLogP3-AA 3.3) provides a measurable differentiation point for studying the impact of N-alkyl chain branching on membrane permeability, protein binding, or extraction efficiency in a systematic manner [1][2].

Crystal Engineering of Sterically Demanding Networks

The molecule's 3-methylbutyl side chains introduce significant steric bulk (8 rotatable bonds, MW 304.4 g/mol), a property that can be exploited to control amide conformation and disrupt dense packing in co-crystals or metal-organic frameworks [1][2]. This scenario is derived from class-level evidence that N-alkyl substitution on benzenedicarboxamides dictates syn/anti amide orientation [2]. Sourcing this specific, bulky diamide is warranted for supramolecular chemists designing new solid-state architectures where a smaller N-alkyl group would fail to achieve the desired steric effect.

Application
Selection Property
Validation Focus
Agrochemical Lead Optimization
Patent-specified N-alkyl building block
Freedom-to-operate analysis & structural class confirmation
Lipophilicity-Dependent Assay Probing
Branching-specific partition coefficient profile
Assay partitioning behavior & membrane permeability study
Crystal Engineering of Sterically Demanding Networks
Steric bulk & conformational control parameter
Solid-state packing & supramolecular architecture design
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